molecular formula C8H17NO4 B1682942 N-Boc-serinol CAS No. 125414-41-7

N-Boc-serinol

Cat. No. B1682942
CAS RN: 125414-41-7
M. Wt: 191.22 g/mol
InChI Key: JHBKBRLRYPYBLP-UHFFFAOYSA-N
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Description

Synthesis Analysis

N-Boc-serinol is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .


Molecular Structure Analysis

The IUPAC name of this compound is tert-butyl N-(1,3-dihydroxypropan-2-yl)carbamate . The InChI string is InChI=1S/C8H17NO4/c1-8(2,3)13-7(12)9-6(4-10)5-11/h6,10-11H,4-5H2,1-3H3,(H,9,12) . The canonical SMILES string is CC©©OC(=O)NC(CO)CO .


Chemical Reactions Analysis

The N-Boc group in this compound can be deprotected under mild conditions . The deprotection of the N-Boc group from a structurally diverse set of compounds can be achieved using oxalyl chloride in methanol .


Physical And Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 191.22 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 4 . It has a rotatable bond count of 5 . The exact mass is 191.11575802 g/mol .

Scientific Research Applications

N-Boc-serinol has been used in both in vivo and in vitro experiments to study the biochemical and physiological effects of various compounds. In vivo experiments involve the administration of this compound to animals, while in vitro experiments involve the use of cell cultures and biochemical assays.

In Vivo

In vivo experiments using N-Boc-serinol have been used to study the effects of various compounds on the metabolism of proteins, lipids, and carbohydrates. This compound has also been used to study the effects of drugs on the immune system, as well as the effects of various hormones on the metabolism of cells.

In Vitro

In vitro experiments using N-Boc-serinol have been used to study the effects of various compounds on the structure and function of proteins and enzymes. This compound has also been used to study the effects of drugs on the activity of various enzymes, as well as the effects of various hormones on the activity of cells.

Biological Activity

N-Boc-serinol has been found to have a wide range of biological activities, including the ability to act as an enzyme inhibitor and as a substrate for certain enzymes. It has also been found to have anti-inflammatory, antioxidant, and anti-cancer properties.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects, including the inhibition of certain enzymes, the stimulation of certain enzymes, and the modulation of certain hormones. It has also been found to have anti-inflammatory, antioxidant, and anti-cancer properties.

Advantages and Limitations for Lab Experiments

The use of N-Boc-serinol in laboratory experiments has a number of advantages, including its easy synthesis, its low cost, and its wide range of biological activities. However, there are also some limitations to its use, such as its limited solubility in water and its potential for toxicity in certain conditions.

Future Directions

The future of N-Boc-serinol research is promising, with a number of potential applications in the fields of drug development and medical research. Potential future directions include the use of this compound as a tool to study the effects of drugs on the metabolism of proteins and carbohydrates, the use of this compound to study the effects of drugs on the immune system, and the use of this compound to study the effects of various hormones on the activity of cells. Additionally, further research could be done to explore the potential therapeutic applications of this compound, such as its potential use as an anti-inflammatory, antioxidant, or anti-cancer agent. Finally, further research could be done to explore the potential use of this compound in drug delivery systems, as well as its potential use in the development of novel therapeutic agents.

Safety and Hazards

N-Boc-serinol is classified as an eye irritant (Category 2A), according to the GHS classification . It causes serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing eye protection/face protection, and getting medical advice/attention if eye irritation persists .

properties

IUPAC Name

tert-butyl N-(1,3-dihydroxypropan-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO4/c1-8(2,3)13-7(12)9-6(4-10)5-11/h6,10-11H,4-5H2,1-3H3,(H,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHBKBRLRYPYBLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20442706
Record name N-Boc-serinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20442706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

125414-41-7
Record name N-Boc-serinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20442706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Boc-serinol
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A solution of dimercaptoacetyl boc-serinol (4.1 mmol) in EtOH (20 ml) was treated with 10 ml of aqueous 1 N NaOH at room temperature for 1 h. The mixture was diluted with CH2Cl2 (100 ml) and then an aqueous solution of 0.1 M iodine (4.5 mmol) is added dropwise. The reaction mixture was stirred for 2 hours at room temperature and 1 mmol of Na2S2O3 (1 M aqueous solution) was added to the reaction mixture. The organic phase was separated, washed with water (3×200 mL), dried with magnesium sulfate, and evaporated at room temperature. The crude product was chromatographed on silica gel (200 mL) using a solvent mixture of hexane and ethyl acetate (40:20) as eluent to give 1,2-dithiolane of boc-serinol.
Name
dimercaptoacetyl boc-serinol
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4.1 mmol
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reactant
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0 (± 1) mol
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20 mL
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4.5 mmol
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1 mmol
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100 mL
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Synthesis routes and methods III

Procedure details

Methanesulfonyl chloride (130 mmol) was added at 5° C. to a stirred solution of boc-serinol (40 mol) and triethylamine (25 ml) in dichloromethane (100 ml). The mixture was stirred at 5° C. for 5 h and at 20° C. for 20 h. Dichloromethane (200 ml) was added and the mixture was washed with an aqueous solution of sodium hydrogen carbonate (50 mM), dried (Na2SO4) and concentrated to dryness under vacuum. Chromatography of the residue on silicagel (1.2 L) eluting with hexane/ethyl:acetate (50:50) gave bis-(methanesulfonic acid ester) of boc-serinol.
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130 mmol
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40 mol
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25 mL
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100 mL
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200 mL
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Synthesis routes and methods IV

Procedure details

Boc—Ser(Bzl)-ol (300 mg, 1.07 mmol) was dissolved in DMF (2 ml), and NaH (50% oil suspension; 77.3 mg, 1.61 mmol) was added under ice-cooling thereto followed by stirring for 30 minutes. After addition of benzyl bromide (165 μl, 1.39 mmol), the mixture was stirred for 10 minutes under ice-cooling, and stirred for 1 hour at room temperature. Aqueous solution of 10% citric acid was added to the reaction mixture, and ethyl acetate added for extraction. The ethyl acetate layer was washed with saturated aqueous solution of sodium hydrogen carbonate, then saturated aqueous solution of NaCl, dried over magnesium sulfate, and concentrated under reduced pressure, yielding the dibenzyl derivative of Boc—Ser-ol. The Boc group of this compound was removed and sequentially coupled to Boc—Val—OH and then to Boc—Ala—OH. The Boc group of the product was removed. The product (9.5 mg, 16.9 μmol) obtained was coupled to the compound (5.7 mg, 11.1 μmol) obtained in the step 1) of the synthesis of compound (4), and the protecting groups were removed by an ordinary method, yielding compound (8) (0.5 mg) shown in Table 1 as colorless oil.
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300 mg
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2 mL
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77.3 mg
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165 μL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the common applications of N-Boc-serinol in materials science?

A1: this compound is frequently utilized as a chain extender in the synthesis of polyurethanes (PUs) [, , , , , , ]. This modification introduces desirable properties to the resulting PU materials, influencing their thermal stability, mechanical strength, and biocompatibility.

Q2: How does the incorporation of this compound affect the properties of polyurethanes?

A2: Studies indicate that incorporating this compound into PU formulations can lead to several beneficial outcomes:

  • Enhanced Thermal Stability: The presence of this compound contributes to an increase in the decomposition temperature (Td) of PUs, improving their resistance to thermal degradation [, ].
  • Improved Mechanical Properties: The addition of this compound can enhance the tensile strength and Young's modulus of PUs, indicating increased material strength and stiffness [, ].
  • Tunable Hydrophilicity: The presence of hydrophilic groups in this compound can contribute to the overall hydrophilicity of modified PUs, influencing their interaction with aqueous environments [].

Q3: Are there specific examples of how this compound modified PUs are being explored for biomedical applications?

A3: Yes, researchers are actively investigating the use of this compound modified PUs for various biomedical applications:

  • Tissue Engineering: this compound modified PUs are being studied for their potential in creating scaffolds for tissue engineering. Their biocompatibility and tunable properties make them attractive candidates for supporting cell growth and tissue regeneration [, ].
  • Drug Delivery: The ability to fine-tune the properties of this compound modified PUs makes them appealing for controlled drug delivery applications. Their thermosensitive behavior, for instance, can be exploited for triggered release of therapeutic agents [].

Q4: Beyond polyurethanes, has this compound been used in the synthesis of other materials?

A4: While its use in PU synthesis is prominent, this compound has also been employed in developing other materials. For example, it serves as a building block in synthesizing novel glass-ceramic scaffolds functionalized with a bioartificial blend for bone tissue engineering [].

Q5: How does this compound interact with OH radicals, and what is the significance of this reaction?

A5: Studies employing techniques like stopped-flow EPR spectroscopy and pulse radiolysis have revealed that the primary reaction pathway of this compound with OH radicals involves hydrogen abstraction from the terminal carbon atom []. Understanding these reactions is crucial for comprehending the compound's behavior in biological systems, particularly in the context of oxidative stress.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.